2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole
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Overview
Description
2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole is a heterocyclic compound that contains both bromine and methyl groups attached to a phenyl ring, which is further connected to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole typically involves the reaction of 3-bromo-4-methylbenzaldehyde with 2-amino-2-methylpropanenitrile under acidic conditions to form the corresponding oxazole derivative. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and requires heating to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxazole derivatives with different oxidation states.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted oxazole derivatives, oxidized oxazole compounds, and coupled aromatic systems with extended conjugation.
Scientific Research Applications
2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The bromine and methyl groups contribute to its binding affinity and specificity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methylphenyl)methanol
- 3-Bromo-4-methylphenol
- 2-(3-Bromo-4-methylphenyl)acetic acid
Uniqueness
2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole is unique due to the presence of both bromine and methyl groups on the phenyl ring, combined with the oxazole ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(3-bromo-4-methylphenyl)-4-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7-3-4-9(5-10(7)12)11-13-8(2)6-14-11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZOZQQPFNMSPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CO2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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